molecular formula C16H27N5 B11744790 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11744790
M. Wt: 289.42 g/mol
InChI Key: WVHVMKKZIALVPN-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The starting materials are often substituted pyrazoles, which undergo alkylation and amination reactions under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological or pharmacological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 1-phenyl-3-methyl-5-pyrazolone.

    Amines: Other amine-containing compounds, such as aniline or benzylamine.

Uniqueness

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole rings and the presence of both methyl and propyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C16H27N5/c1-6-7-20-11-16(13(4)19-20)9-17-8-15-10-18-21(12(2)3)14(15)5/h10-12,17H,6-9H2,1-5H3

InChI Key

WVHVMKKZIALVPN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)C(C)C)C

Origin of Product

United States

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